methyl 3-ethynylpyridine-4-carboxylate
Description
Methyl 3-ethynylpyridine-4-carboxylate is a pyridine derivative featuring an ethynyl (-C≡CH) group at the 3-position and a methyl ester (-COOCH₃) at the 4-position. The ethynyl group confers unique reactivity, enabling participation in click chemistry (e.g., Huisgen cycloaddition) and metal-catalyzed cross-coupling reactions (e.g., Sonogashira coupling). The methyl ester enhances solubility in polar organic solvents while maintaining stability under ambient conditions.
Properties
CAS No. |
1196156-21-4 |
|---|---|
Molecular Formula |
C9H7NO2 |
Molecular Weight |
161.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-ethynylpyridine-4-carboxylate can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, which couples an ethynyl group to a halogenated pyridine derivative. The reaction typically uses a palladium catalyst, such as palladium(II) acetate, and a copper co-catalyst, such as copper(I) iodide, in the presence of a base like triethylamine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Another method involves the direct alkylation of 3-ethynylpyridine with methyl chloroformate in the presence of a base like potassium carbonate. This reaction proceeds under mild conditions and yields the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-ethynylpyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carboxylic acid or other oxygenated derivatives.
Reduction: The compound can be reduced to form corresponding alkenes or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3-ethynylpyridine-4-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-ethynylpyridine-4-carboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in covalent bonding with target proteins, while the pyridine ring can engage in π-π interactions or hydrogen bonding. These interactions can alter cellular pathways and lead to the desired biological effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key structural analogs and their distinguishing features are summarized below:
Electronic and Reactivity Differences
- Ethynyl vs. Amino Groups: The ethynyl group is electron-withdrawing via induction, activating the pyridine ring for nucleophilic aromatic substitution at specific positions. In contrast, the amino group in methyl-2-aminopyridine-4-carboxylate is electron-donating, directing electrophilic substitution to the para position .
- Ethynyl vs. Nitro Groups : The nitro group in ethyl 4-chloro-6-methoxy-5-nitropyridine-3-carboxylate is a stronger electron-withdrawing group, making the ring highly electron-deficient and reactive toward nucleophilic attack compared to the ethynyl-containing compound .
- Chloropyridinyl vs. Ethynyl : The bulky 4-chloropyridinyl group in (E)-methyl 3-(4-chloropyridin-3-yl)acrylate introduces steric hindrance, limiting its participation in coupling reactions but enhancing stability in polymer matrices .
Critical Discussion of Physicochemical Properties
- Solubility : Methyl esters (e.g., this compound) exhibit higher polarity and water solubility than ethyl esters (e.g., ).
- Thermal Stability : Ethynyl groups may reduce thermal stability compared to methoxy or chloro substituents, limiting high-temperature applications.
- Crystallography : Pyridine derivatives with planar substituents (e.g., ethynyl) are amenable to crystallographic studies using programs like SHELX , though heterocyclic puckering (e.g., pyrimidines ) complicates analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
